(R,R,R)-Aprepitant

Description

Properties

IUPAC Name |

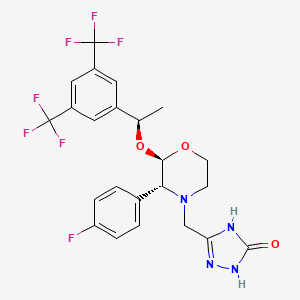

3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-TVNIXMEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676985 | |

| Record name | 5-{[(2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148113-53-4 | |

| Record name | 5-{[(2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1148113-53-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architecture of a Stereospecific Blockbuster: A Technical Guide to the Discovery and Synthesis of (R,R,R)-Aprepitant

A Senior Application Scientist's Perspective on a Landmark in Medicinal Chemistry

Introduction: Taming the Emetic Reflex

Chemotherapy-induced nausea and vomiting (CINV) has long been a debilitating side effect of cancer treatment, often leading to patient non-compliance. The discovery of Aprepitant, marketed as Emend®, marked a significant breakthrough in managing CINV.[1][2] Aprepitant is a potent and selective antagonist of the human neurokinin-1 (NK-1) receptor.[3] The NK-1 receptor's primary ligand, Substance P, is a neuropeptide highly concentrated in the brain's vomiting center. When activated by stimuli like chemotherapy, Substance P triggers the emetic reflex.[4] Aprepitant functions by competitively blocking the binding of Substance P to the NK-1 receptor in the central nervous system, thereby preventing the transmission of the emetic signal.[5][6][7] This guide provides an in-depth technical exploration of the discovery and, critically, the elegant and challenging synthesis of the specific (R,R,R)-enantiomer of Aprepitant, a testament to the power of modern asymmetric synthesis.

The Molecular Blueprint: Understanding Aprepitant's Structure

Aprepitant's structure is characterized by a morpholine core bearing three contiguous stereocenters. Attached to this core are a 4-fluorophenyl group, a 3,5-bis(trifluoromethyl)phenylethoxy moiety, and a triazolinone side chain. The precise three-dimensional arrangement of these groups, specifically the (R,R,R) configuration, is crucial for its high-affinity and selective binding to the NK-1 receptor.

The Synthetic Challenge: A Tale of Stereocontrol and Efficiency

The initial synthesis of Aprepitant, while successful for early studies, was not scalable or environmentally sustainable for commercial production.[4] The primary challenge lay in the efficient and stereocontrolled construction of the three chiral centers. Researchers at Merck developed a highly innovative and practical asymmetric synthesis that addressed these challenges head-on. This improved synthesis hinges on two pivotal strategies: a crystallization-induced asymmetric transformation and a highly stereoselective Lewis acid-catalyzed trans acetalization.[4][5][8][9]

Visualizing the Synthetic Strategy

The following diagram outlines the key transformations in the optimized synthesis of (R,R,R)-Aprepitant.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN103788082A - Preparation method of aprepitant III crystal form substance - Google Patents [patents.google.com]

- 3. Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 6. US8080656B2 - Process for the preparation of aprepitant - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Deep Dive into the (R,R,R)-Aprepitant Mechanism of Action in Chemotherapy-Induced Nausea and Vomiting (CINV)

This technical guide provides a comprehensive exploration of the mechanism of action of (R,R,R)-Aprepitant, a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV). We will delve into the molecular interactions, signaling pathways, and the pivotal preclinical and clinical evidence that underpins its therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this selective neurokinin-1 (NK-1) receptor antagonist.

The Challenge of CINV and the Role of Substance P

Chemotherapy, a mainstay of cancer treatment, is frequently associated with the debilitating side effects of nausea and vomiting. CINV is broadly categorized into two phases: an acute phase occurring within 24 hours of chemotherapy administration and a delayed phase, which can persist for several days. While the acute phase is primarily mediated by serotonin (5-HT3) release, the delayed phase involves a different key player: Substance P.[1][2]

Substance P is a neuropeptide that plays a crucial role in transmitting signals within the nervous system, including those that trigger the vomiting reflex.[2][3] Chemotherapeutic agents can induce the release of Substance P in the gastrointestinal tract and the brainstem.[1] This neuropeptide then binds to and activates neurokinin-1 (NK-1) receptors, which are densely expressed in the areas of the brain that control emesis, such as the nucleus tractus solitarius and the area postrema.[3][4] This binding event is a critical step in the signaling cascade that leads to the sensation of nausea and the act of vomiting.[1][2]

The Neurokinin-1 Receptor Signaling Pathway

The NK-1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its natural ligand, Substance P, the receptor undergoes a conformational change, activating intracellular signaling pathways. This activation ultimately leads to the generation of neuronal signals that stimulate the vomiting center in the brainstem.

Caption: Substance P/NK-1 Receptor Signaling in Emesis.

This compound: A Highly Selective NK-1 Receptor Antagonist

Aprepitant is a potent and selective antagonist of the NK-1 receptor.[5] Its molecular structure contains three chiral centers, leading to eight possible stereoisomers. The therapeutically active form is the specific (R,R,R)-enantiomer.[6][7] This stereospecificity is critical for its high-affinity binding to the NK-1 receptor, effectively blocking the binding of Substance P.[6] By competitively inhibiting the NK-1 receptor, this compound prevents the downstream signaling that leads to emesis.[2]

A key feature of aprepitant is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the NK-1 receptors within the central nervous system.[4][8] This central action is crucial for its efficacy in preventing both the central and peripheral stimulation of the vomiting centers.[4] Animal and human positron emission tomography (PET) studies have confirmed that aprepitant occupies NK-1 receptors in the brain.[4]

Caption: Aprepitant's Competitive Antagonism at the NK-1 Receptor.

Pharmacokinetic Profile of this compound

The clinical efficacy of aprepitant is underpinned by its pharmacokinetic properties, which ensure sustained receptor blockade.

| Pharmacokinetic Parameter | Value | Reference |

| Absorption | Mean oral bioavailability: ~60-65% | [4] |

| Peak plasma concentration (Tmax): ~4 hours | [5] | |

| Distribution | High plasma protein binding: >95% | [4] |

| Volume of distribution (Vss): ~70 L | [5] | |

| Metabolism | Primarily metabolized by CYP3A4, with minor contributions from CYP1A2 and CYP2C19. | [4] |

| Elimination | Biological half-life: 9 to 13 hours. | [4] |

| Excreted as metabolites in urine and feces. | [5] |

Aprepitant is a moderate inhibitor of CYP3A4, which necessitates dose adjustments of co-administered drugs that are metabolized by this enzyme, such as dexamethasone.[9][10]

Clinical Efficacy and the Power of Combination Therapy

This compound has demonstrated significant efficacy in preventing both acute and, notably, delayed CINV.[9] Its unique mechanism of action complements that of other antiemetic classes. Clinical trials have consistently shown that the combination of an NK-1 receptor antagonist like aprepitant with a 5-HT3 receptor antagonist and a corticosteroid (e.g., dexamethasone) provides superior protection against CINV compared to a two-drug regimen.[9][11][12] This triple-therapy approach is now the standard of care for patients receiving highly emetogenic chemotherapy.[13]

| Clinical Endpoint | Aprepitant Regimen + Standard Therapy | Standard Therapy Alone | Reference |

| Complete Response (No Emesis, No Rescue) | |||

| Acute Phase (0-24h) | Significantly Higher | Lower | [9] |

| Delayed Phase (25-120h) | 50.7% | 26% | [14] |

| Overall (0-120h) | Significantly Higher | Lower | [14] |

Preclinical Evaluation of NK-1 Receptor Antagonists

The development of aprepitant was heavily reliant on robust preclinical models that could predict its antiemetic activity in humans.[15][16][17][18] These models are essential for determining a drug candidate's affinity for its target, its functional activity, and its in vivo efficacy.

Caption: Preclinical to Clinical Workflow for NK-1 Antagonists.

Key Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human NK-1 receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a stable cell line expressing the human NK-1 receptor (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a multi-well plate, incubate the cell membranes with a radiolabeled ligand for the NK-1 receptor (e.g., [³H]-Substance P).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).

-

-

Separation and Detection:

-

After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters to remove any non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the aprepitant concentration to generate a competition curve.

-

Determine the IC50 (the concentration of aprepitant that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

In Vitro Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound at the NK-1 receptor.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture a stable cell line expressing the human NK-1 receptor.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Compound Incubation:

-

Incubate the dye-loaded cells with varying concentrations of this compound for a defined period.

-

-

Stimulation and Measurement:

-

Stimulate the cells with a known agonist of the NK-1 receptor, Substance P.

-

Measure the resulting change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

-

Data Analysis:

-

Generate concentration-response curves for Substance P in the absence and presence of different concentrations of this compound.

-

Determine the IC50 value for aprepitant's inhibition of the Substance P-induced calcium signal.

-

A rightward shift in the Substance P concentration-response curve in the presence of aprepitant is indicative of competitive antagonism.

-

In Vivo Model of CINV in Ferrets

Objective: To evaluate the antiemetic efficacy of this compound in a relevant animal model.

Methodology:

-

Animal Acclimation and Dosing:

-

Acclimate male ferrets to the experimental conditions.

-

Administer this compound or vehicle control orally or intravenously at a predetermined time before the emetic challenge.

-

-

Emetic Challenge:

-

Administer a highly emetogenic chemotherapeutic agent, such as cisplatin, to induce vomiting.

-

-

Observation and Data Collection:

-

Observe the animals for a defined period (e.g., 24-72 hours) and record the number of retches and vomits.

-

-

Data Analysis:

-

Compare the number of emetic events in the aprepitant-treated group to the vehicle-treated group.

-

A statistically significant reduction in the number of retches and vomits in the aprepitant group indicates antiemetic efficacy.

-

Conclusion

This compound represents a significant advancement in the management of CINV. Its highly specific mechanism of action, targeting the Substance P/NK-1 receptor pathway, provides a powerful tool for preventing both acute and, critically, delayed emesis. The stereospecificity of the (R,R,R)-enantiomer is fundamental to its high-affinity binding and potent antagonist activity. A thorough understanding of its pharmacology, supported by a robust framework of in vitro and in vivo experimental evaluation, has solidified its role as an essential component of modern antiemetic therapy for cancer patients.

References

Sources

- 1. Video: Chemotherapy-Induced Nausea and Vomiting: Neurokinin-1 Receptor Antagonists [jove.com]

- 2. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.amegroups.cn [cdn.amegroups.cn]

- 9. Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinician.com [clinician.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | Cost-Effectiveness of Aprepitant in Preventing Chemotherapy-Induced Nausea and Vomiting: A Systematic Review of Published Articles [frontiersin.org]

- 13. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onclive.com [onclive.com]

- 15. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. CHI's Preclinical Models for Cancer Immunotherapy and Combinations Conference - World Preclinical Congress Europe [worldpreclinicaleurope.com]

- 18. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

(R,R,R)-Aprepitant: A Deep Dive into Neurokinin-1 Receptor Antagonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (R,R,R)-Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of its action, offers field-proven insights into relevant experimental protocols, and is grounded in authoritative scientific literature. Our objective is to equip researchers, scientists, and drug development professionals with a robust understanding of this important therapeutic agent.

The Neurokinin-1 Receptor and its Endogenous Ligand, Substance P: A Critical Signaling Axis

The neurokinin-1 receptor (NK1R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes.[1] Its primary endogenous ligand is Substance P (SP), an eleven-amino acid neuropeptide of the tachykinin family.[2] The SP/NK1R signaling system is implicated in pain transmission, inflammation, and the emetic reflex.[1]

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gαq. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4] This signaling cascade ultimately leads to neuronal excitation and the physiological responses associated with NK1 receptor activation.

Figure 1: Simplified schematic of the Neurokinin-1 receptor signaling pathway.

This compound: A Stereospecific Antagonist of the NK1 Receptor

Aprepitant is a potent, selective, and non-peptide antagonist of the human NK1 receptor.[5] Its chemical structure, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, features three chiral centers, and its biological activity is highly dependent on the (R,R,R) stereoisomer.[2] This stereospecificity is crucial for its high-affinity binding to the NK1 receptor.

Stereoselective Synthesis

The synthesis of this compound is a notable example of industrial-scale stereoselective synthesis. A key step involves a crystallization-induced asymmetric transformation, which allows for the efficient production of the desired enantiomerically pure intermediate.[6][7] This process highlights the importance of chirality in drug design and manufacturing.

Figure 2: High-level overview of the stereoselective synthesis of this compound.

Mechanism of Action: Competitive Antagonism at the NK1 Receptor

This compound functions as a competitive antagonist at the NK1 receptor. It binds to the receptor at the same site as Substance P, thereby preventing the endogenous ligand from activating the receptor and initiating the downstream signaling cascade. This blockade of NK1 receptor signaling is the basis for its therapeutic effects, particularly its antiemetic properties. Positron emission tomography (PET) studies have confirmed that aprepitant crosses the blood-brain barrier and occupies NK1 receptors in the human brain.

Pharmacological Profile of this compound

The pharmacological profile of aprepitant has been extensively characterized through a variety of in vitro and in vivo studies.

Binding Affinity and Selectivity

Aprepitant exhibits high affinity for the human NK1 receptor, with reported IC50 values in the sub-nanomolar range.[5] It is also highly selective for the NK1 receptor over other neurokinin receptors (NK2 and NK3) and other neurotransmitter receptors.[5]

| Compound | Receptor | IC50 (nM) | Reference |

| This compound | Human NK1 | 0.1 | [5] |

| This compound | Human NK2 | >1000 | [5] |

| This compound | Human NK3 | ~300 | [5] |

Table 1: In vitro binding affinities of this compound for human neurokinin receptors.

Pharmacokinetics

The pharmacokinetic properties of aprepitant have been studied in various species, including humans.

| Parameter | Human | Rat | Dog | Reference |

| Oral Bioavailability (%) | ~60-65 | - | - | |

| Plasma Protein Binding (%) | >95 | - | - | [8] |

| Terminal Half-life (hours) | 9-13 | - | - | |

| Metabolism | Primarily CYP3A4 | Extensive | Extensive |

Table 2: Key pharmacokinetic parameters of aprepitant.

Experimental Protocols for Characterizing NK1 Receptor Antagonism

The following protocols are provided as a guide for researchers investigating NK1 receptor antagonists. These are based on established methodologies and should be optimized for specific laboratory conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the NK1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the NK1 receptor.

Materials:

-

Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]-Substance P or other suitable radiolabeled NK1 receptor agonist/antagonist

-

This compound

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., GF/B)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the NK1 receptor using standard homogenization and centrifugation techniques.[2]

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Workflow for a radioligand binding assay to determine the affinity of an NK1 receptor antagonist.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block Substance P-induced increases in intracellular calcium.

Objective: To determine the functional antagonist potency of this compound at the NK1 receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human NK1 receptor

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Substance P

-

This compound

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities and automated liquid handling

Procedure:

-

Cell Plating: Seed the NK1 receptor-expressing cells into the microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Addition: Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells and immediately begin kinetic fluorescence measurements.

-

Data Analysis: The increase in fluorescence upon Substance P addition corresponds to the intracellular calcium concentration. Determine the IC50 of this compound by plotting the inhibition of the Substance P response against the concentration of aprepitant and fitting the data to a sigmoidal dose-response curve.

Figure 4: Workflow for a calcium mobilization assay to assess the functional antagonism of an NK1 receptor antagonist.

Conclusion

This compound stands as a testament to the power of stereospecific drug design in achieving high-affinity and selective receptor antagonism. Its well-defined mechanism of action, coupled with a favorable pharmacological profile, has established it as a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting. The experimental protocols detailed in this guide provide a framework for the continued investigation of NK1 receptor antagonists, paving the way for the development of novel therapeutics targeting this important signaling pathway.

References

-

Ahern, G. P. (2003). The Neurokinin-1 Receptor and Substance P in Human Disease. The Scientific World Journal, 3, 930-937. [Link]

-

Wikipedia. (2024). Aprepitant. [Link]

-

Navari, R. M. (2013). Fosaprepitant dimeglumine: a new intravenous neurokinin-1 receptor antagonist. Expert review of clinical pharmacology, 6(4), 345–353. [Link]

-

Muñoz, M., & Coveñas, R. (2014). The role of neurokinin-1 receptor in the microenvironment of inflammation and cancer. The Scientific World Journal, 2014, 925849. [Link]

-

National Center for Biotechnology Information. (n.d.). Aprepitant. In StatPearls. [Link]

-

U.S. Food and Drug Administration. (2008). Emend (aprepitant) capsules Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

-

Tourand, Y., & Topart, P. (2012). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of medicinal chemistry, 55(17), 7747–7759. [Link]

-

Garcia-Recio, S., & Gascón, P. (2015). Biological and Pharmacological Aspects of the NK1-Receptor. BioMed research international, 2015, 495714. [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

-

Muñoz, M., & Coveñas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 12(9), 2483. [Link]

-

Parker, D., & Grillner, S. (2000). Substance P Depolarizes Lamprey Spinal Cord Neurons by Inhibiting Background Potassium Channels. Journal of neurophysiology, 84(5), 2567–2575. [Link]

-

Vandeweyer, D., et al. (2018). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of visualized experiments : JoVE, (132), 56931. [Link]

-

Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 374–383. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Brands, K. M., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]

-

Akbari, M., et al. (2019). New insight into the role of substance P/neurokinin-1 receptor system in breast cancer progression and its crosstalk with microRNAs. Cancer letters, 460, 193–201. [Link]

-

Caers, J., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (67), e51516. [Link]

- Google Patents. (n.d.).

-

Asymmetric Synthesis of Aprepitant. In Science of Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). Aprepitant. In PubChem. [Link]

-

Salo, J., et al. (2016). A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands. Journal of pharmacological and toxicological methods, 81, 233–239. [Link]

-

Navari, R. M. (2017). Overview of the neurokinin-1 receptor antagonists. Biotarget, 1, 6. [Link]

-

Mortazavi, M., et al. (2022). The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis. Current issues in molecular biology, 44(9), 4279–4291. [Link]

-

Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

-

Muñoz, M., & Coveñas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 12(9), 2483. [Link]

-

National Institute of Mental Health. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program (PDSP). [Link]

-

Le, T., & Tadi, P. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls. [Link]

-

Aapro, M., et al. (2022). Model-predicted Neurokinin-1 (NK1) Receptor Occupancy of Netupitant versus Aprepitant Over an Extended Time Period: Implications for Controlling Nausea and Vomiting Associated with Antibody-Drug Conjugates (ADCs). Cancer Research, 82(4_Supplement), P1-04-03. [Link]

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. radfarm.ncbj.gov.pl [radfarm.ncbj.gov.pl]

- 4. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Characterization of the Human Neurokinin Receptors NK1, NK2, and NK3 Based on a Cellular Assay System [ouci.dntb.gov.ua]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of (R,R,R)-Stereochemistry in the Therapeutic Action of Aprepitant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, represents a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. Aprepitant possesses three stereogenic centers, giving rise to eight possible stereoisomers.[1][4][5] However, the desired pharmacological activity is almost exclusively attributed to the (2R, 3S, 1'R) stereoisomer. This guide provides a comprehensive technical overview of the stereochemistry of aprepitant, elucidating the critical role of the (R,R,R) configuration in its mechanism of action, and details the experimental methodologies crucial for its synthesis and analysis.

Introduction: The Significance of Stereoisomerism in Pharmacology

The spatial arrangement of atoms within a drug molecule, or its stereochemistry, is a fundamental determinant of its pharmacological properties.[6][7] Chiral drugs, which exist as non-superimposable mirror images called enantiomers, often exhibit significant differences in their interaction with biological targets, such as receptors and enzymes.[8][9] These differences can manifest in variations in efficacy, potency, metabolism, and toxicity.[8] The case of aprepitant serves as a compelling example of the profound impact of stereochemistry on drug action, where only one of its eight possible stereoisomers demonstrates the desired therapeutic effect.[1]

The (R,R,R)-Aprepitant Isomer: A Precise Molecular Architecture for NK1 Receptor Antagonism

Aprepitant's chemical structure, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, contains three chiral centers.[4][10][11] This gives rise to a total of eight stereoisomers.[1][5] The therapeutically active form is the (2R, 3S, 1'R)-isomer, often referred to in literature with various notations.[1][12] In-vivo studies have demonstrated the stereochemical integrity of aprepitant, with no conversion to its epimers or enantiomer detected in human plasma after oral administration.[1][4] This finding underscores that the therapeutic effect is solely attributable to this specific stereoisomer.[1]

Table 1: Stereoisomers of Aprepitant and Their Known Activity [1]

| Stereochemical Configuration | Common Name/Designation | Known Activity |

| (2R, 3S, 1'R) | Aprepitant | Active Pharmaceutical Ingredient: High-affinity NK1 receptor antagonist. |

| (2S, 3R, 1'S) | Enantiomer of Aprepitant | Not detected in-vivo post-administration of Aprepitant. |

| Other Diastereomers | - | Activity not extensively characterized, but presumed to be significantly lower or inactive. |

Mechanism of Action: Stereoselective Blockade of the NK1 Receptor

Aprepitant exerts its antiemetic effects by acting as a selective antagonist of the neurokinin-1 (NK1) receptor.[12][13][14] The NK1 receptor is a G-protein coupled receptor that is the primary receptor for substance P, a neuropeptide involved in the vomiting reflex.[12][13] By competitively blocking the binding of substance P to the NK1 receptor in the brain, aprepitant inhibits the downstream signaling pathways that lead to emesis.[11][12]

The high affinity and selectivity of aprepitant for the NK1 receptor are critically dependent on its specific (R,R,R) stereochemistry.[15] This precise three-dimensional arrangement allows the molecule to fit optimally into the binding pocket of the NK1 receptor, forming key interactions with specific amino acid residues.[16][17] High-resolution crystal structures of the human NK1 receptor in complex with aprepitant have provided detailed insights into these interactions, revealing a distinct receptor conformation induced by the antagonist.[18][19][20] This induced fit is crucial for the potent and sustained antagonism of the receptor.

Caption: Mechanism of this compound action.

Pharmacokinetics and Metabolism

This compound is well absorbed orally, with a bioavailability of approximately 60-65%.[12][13] It is highly protein-bound (greater than 95%) and is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP1A2 and CYP2C19.[12][13][21] The biological half-life of aprepitant is between 9 and 13 hours.[12][13] The metabolites of aprepitant are significantly less active than the parent compound.[13]

Stereoselective Synthesis and Analysis

The synthesis of the enantiomerically pure this compound is a critical aspect of its production. Several stereoselective synthetic routes have been developed to achieve this.[22][23][24] One efficient method involves a crystallization-induced diastereoselective transformation, which allows for the conversion of a mixture of diastereomers into the single desired isomer.[22][23]

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

The separation and quantification of aprepitant's stereoisomers are essential for quality control and for studying its stereochemical integrity in biological matrices.[4][5][25] Chiral HPLC is the primary analytical technique employed for this purpose.

Objective: To separate the eight stereoisomers of aprepitant.

Materials:

-

Chiral HPLC column (e.g., Chiralpak AD-H, 250 mm × 4.6 mm)[5]

-

Mobile Phase: n-hexane/isopropyl alcohol/methanol/trifluoroacetic acid (e.g., 970/40/4/0.5, v/v/v/v)[5]

-

Aprepitant reference standards (including all stereoisomers if available)

-

Sample of aprepitant to be analyzed

Methodology:

-

System Preparation: Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[5]

-

Sample Preparation: Dissolve a known amount of the aprepitant sample in a suitable solvent (e.g., the mobile phase or a compatible solvent).

-

Injection: Inject a defined volume of the prepared sample onto the HPLC system.

-

Chromatographic Separation: The stereoisomers will be separated based on their differential interactions with the chiral stationary phase of the column.

-

Detection: Monitor the elution of the isomers using a UV detector at an appropriate wavelength (e.g., 220 nm) or a mass spectrometer for enhanced sensitivity and specificity.[5][25]

-

Data Analysis: Identify and quantify each stereoisomer by comparing the retention times and peak areas with those of the reference standards.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Aprepitant--a novel NK1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 7. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]

- 8. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. The pharmacology of Aprepitant_Chemicalbook [chemicalbook.com]

- 11. Aprepitant - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | 1148113-53-4 | Benchchem [benchchem.com]

- 16. Research Collection | ETH Library [research-collection.ethz.ch]

- 17. researchgate.net [researchgate.net]

- 18. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. medkoo.com [medkoo.com]

- 25. phmethods.net [phmethods.net]

(R,R,R)-Aprepitant: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

Introduction

(R,R,R)-Aprepitant, a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptors, represents a significant therapeutic advance in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1] Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile, which dictates its absorption, distribution, and clearance from the body. Understanding these characteristics is paramount for drug development professionals and researchers to optimize dosing regimens, predict potential drug-drug interactions, and ensure patient safety. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of this compound, grounded in established scientific principles and experimental methodologies.

Pharmacokinetic Profile

The disposition of this compound in the body is characterized by nonlinear pharmacokinetics, extensive metabolism, and a moderate potential for drug-drug interactions.[2][3]

Absorption

Following oral administration, this compound is well absorbed, with a mean oral bioavailability of approximately 67% for an 80 mg dose and 59% for a 125 mg dose.[2][3] Peak plasma concentrations are typically reached within 4 hours.[4] The absorption of Aprepitant is not significantly affected by food.[4]

Distribution

Aprepitant is highly protein-bound in plasma, exceeding 95%.[2][5] It possesses a relatively large volume of distribution at steady state (Vss) of about 70 L, indicating extensive distribution into tissues.[2][3] Notably, positron emission tomography (PET) studies have confirmed that Aprepitant crosses the blood-brain barrier to bind to NK1 receptors in the brain.[5]

Metabolism

The metabolism of this compound is extensive and primarily occurs in the liver. The major enzyme responsible for its biotransformation is Cytochrome P450 3A4 (CYP3A4).[2][3][5][6][7][8] Minor contributions to its metabolism are made by CYP1A2 and CYP2C19.[2][3][5][6][7][8] Seven weakly active metabolites of Aprepitant have been identified in human plasma.[5] The primary metabolic pathways involve N- and O-dealkylation.[2][6][7]

Excretion

Aprepitant is eliminated from the body almost entirely through metabolism, with minimal renal excretion of the parent drug.[2][9] Its metabolites are excreted in both urine (approximately 50%) and feces (approximately 50%).[2][3] The apparent terminal half-life of Aprepitant ranges from approximately 9 to 13 hours.[4][5][9]

Quantitative Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Oral Bioavailability | 59-67% | [2][3] |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [4] |

| Plasma Protein Binding | >95% | [2][5] |

| Volume of Distribution (Vss) | ~70 L | [2][3] |

| Terminal Half-Life (t½) | 9-13 hours | [4][5][9] |

| Primary Metabolizing Enzyme | CYP3A4 | [2][3][5][6][7][8] |

| Routes of Excretion of Metabolites | Urine (~50%), Feces (~50%) | [2][3] |

Metabolic Pathways of this compound

The biotransformation of Aprepitant is a critical determinant of its pharmacokinetic profile and potential for drug interactions.

Caption: In Vitro CYP450 Reaction Phenotyping Workflow.

In Vivo Pharmacokinetics: Cassette Dosing in Rodents

This protocol describes a higher-throughput method to assess the pharmacokinetic profile of Aprepitant in a preclinical animal model.

Methodology:

-

Animal Model and Acclimation:

-

Use male Sprague-Dawley rats (250-300g). [2] * Acclimate the animals for at least one week prior to the study with free access to food and water.

-

-

Dosing Formulation and Administration:

-

Prepare a cassette dosing solution containing this compound and a small number of other test compounds (typically 3-5) with different molecular weights to facilitate simultaneous analysis. [10] * Administer the dosing solution to the rats via oral gavage at a predetermined dose.

-

-

Blood Sampling:

-

Collect serial blood samples from the tail vein or via a cannulated vessel at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). [11] * Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation and Storage:

-

Centrifuge the blood samples to separate plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalytical Method:

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ for Aprepitant.

-

Caption: In Vivo Cassette Dosing Pharmacokinetic Workflow.

Conclusion

The pharmacokinetic and metabolic profile of this compound is well-characterized, with CYP3A4 playing a central role in its extensive metabolism. Its predictable absorption, distribution, and elimination kinetics, coupled with a manageable drug-drug interaction profile, have established it as a cornerstone in antiemetic therapy. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the disposition of Aprepitant and other novel chemical entities, ensuring scientific integrity and facilitating informed decision-making in the drug development process.

References

-

Sanchez, R. I., et al. (2004). Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant. Drug Metabolism and Disposition, 32(11), 1287-1292. [Link]

-

StatPearls. (2024). Aprepitant. StatPearls Publishing. [Link]

-

Wikipedia. (n.d.). Aprepitant. [Link]

-

Sanchez, R. I., et al. (2004). Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant. Drug Metabolism and Disposition, 32(11), 1287-1292. [Link]

-

Huskey, S. W., et al. (2004). The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. Drug Metabolism and Disposition, 32(2), 246-258. [Link]

-

FDA. (n.d.). Emend (aprepitant) prescribing information. [Link]

-

FDA. (n.d.). Emend (aprepitant) prescribing information. [Link]

-

Huskey, S. W., et al. (2004). The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. Drug Metabolism and Disposition, 32(2), 246-258. [Link]

-

Human Metabolome Database. (n.d.). Aprepitant. [Link]

-

AxisPharm. (n.d.). Cassette PK (I.V.). [Link]

-

ResearchGate. (n.d.). Simultaneous determination of fosaprepitant and its metabolite aprepitant in human plasma by liquid chromatography-tandem mass spectrometry. [Link]

-

NIH. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]

-

NIH. (n.d.). Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat. [Link]

-

Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

-

Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

-

PubMed. (2021). Determination and validation of aprepitant in rat plasma using LC-MS/MS. [Link]

-

Walsh Medical Media. (2013). Determination of Aprepitant in Human Plasma by Using LC-MS/MS with Electrospray Ionization. [Link]

-

ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

-

Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay. [Link]

-

IJIRMPS. (n.d.). Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening. [Link]

-

Springer Protocols. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

-

StatPearls. (2024). Aprepitant. StatPearls Publishing. [Link]

-

accessdata.fda.gov. (2002). 21-549 Emend Medical Review Part 1. [Link]

-

FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

-

Research @ Flinders. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]

-

MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. [Link]

-

Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

-

PubMed. (n.d.). Population Pharmacokinetics of Aprepitant and Dexamethasone in the Prevention of Chemotherapy-Induced Nausea and Vomiting. [Link]

-

NIH. (n.d.). Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting. [Link]

-

Semantic Scholar. (n.d.). Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat. [Link]

-

Creative Biolabs. (n.d.). Cassette Dosing Study. [Link]

-

Visikol. (2023). Reaction Phenotyping Assay. [Link]

-

ResearchGate. (n.d.). CYTOCHROME P450 REACTION PHENOTYPING: STATE OF THE ART. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

PubMed. (n.d.). Relative Bioavailability of an Extemporaneous Oral Suspension of Aprepitant in Healthy Adult Volunteers. [Link]

-

Graphviz. (n.d.). DOT Language. [Link]

-

Evotec. (n.d.). Cyprotex Reaction Phenotyping Fact Sheet. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

Chad's Blog. (2021). Building diagrams using graphviz. [Link]

-

PubMed. (n.d.). Population Pharmacokinetics of Aprepitant and Dexamethasone in the Prevention of Chemotherapy-Induced Nausea and Vomiting. [Link]

-

NIH. (n.d.). Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting. [Link]

-

PubMed. (n.d.). An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics. [Link]

-

PubMed. (n.d.). Evaluation of Potential Inductive Effects of Aprepitant on Cytochrome P450 3A4 and 2C9 Activity. [Link]

-

PubMed. (n.d.). Effects of aprepitant on cytochrome P450 3A4 activity using midazolam as a probe. [Link]

-

Graphviz. (2015). Drawing graphs with dot. [Link]

-

ResearchGate. (n.d.). Inhibition kinetics of aprepitant on docetaxel hydroxylation by CYP3a. [Link]

-

GraphViz Examples and Tutorial. (n.d.). Simple Graph. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchgate.net [researchgate.net]

- 6. bspublications.net [bspublications.net]

- 7. Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cassette PK (I.V.) | AxisPharm [axispharm.com]

- 11. Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination and validation of aprepitant in rat plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

(R,R,R)-Aprepitant preclinical studies and findings

An In-Depth Technical Guide to the Preclinical Evaluation of (R,R,R)-Aprepitant, a Selective NK-1 Receptor Antagonist

Introduction

The sensation of nausea and the physical act of emesis are complex neurophysiological reflexes, serving as protective mechanisms. However, in the context of medical treatments such as cancer chemotherapy, these responses can be profoundly debilitating, impacting patient quality of life and compliance with therapy. A key pathway governing these reflexes involves the neuropeptide Substance P and its high-affinity binding to the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor highly expressed in the vomiting centers of the brain.[1][2] Activation of the NK-1 receptor by Substance P is a primary trigger for the emetic reflex.[1]

This compound (brand name Emend®) emerged as a first-in-class, selective, and high-affinity antagonist of the NK-1 receptor, representing a significant advancement in antiemetic therapy.[3] Its development was underpinned by a rigorous preclinical research program designed to elucidate its synthesis, stereochemical configuration, mechanism of action, pharmacological efficacy, pharmacokinetic profile, and safety. This technical guide provides a comprehensive overview of these foundational preclinical studies, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Stereochemical Integrity

Rationale for Stereochemical Focus

This compound possesses three contiguous chiral centers, meaning it can exist as one of eight possible stereoisomers.[4] In pharmacology, stereoisomers of a drug can have vastly different binding affinities, potencies, and metabolic profiles. Establishing a synthesis process that yields the single, desired (R,R,R) isomer with high fidelity is paramount to ensuring consistent biological activity and safety. The specific (R,R,R) configuration is critical for the high-affinity, stereospecific antagonism of the human NK-1 receptor.

Stereoselective Synthesis Workflow

The initial synthesis of Aprepitant raised environmental and safety concerns, prompting the development of more efficient and sustainable methods.[1] A key advancement was the implementation of a crystallization-induced diastereoselective transformation. This process allows for the conversion of a mixture of diastereomers into a single, desired isomer, dramatically improving yield and purity.[5][6] The overall workflow is a multi-step process that builds the complex morpholine core and appends the triazolinone side chain.[5][7]

Caption: High-level workflow for the stereoselective synthesis of this compound.

Protocol: Chiral Purity and Stereochemical Integrity Analysis

A self-validating system to confirm the stereochemical identity and purity of the final compound is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the standard methodology.

Objective: To separate and quantify the this compound isomer from all other possible stereoisomers.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) column is required. An amylase-based column (e.g., Chiralpak AD-H) is effective for separating the eight isomers of Aprepitant.[4]

-

Mobile Phase: A normal-phase mobile phase is typically used, consisting of a non-polar solvent with a polar modifier. An example is n-hexane/isopropyl alcohol/methanol/trifluoroacetic acid (970/40/4/0.5, v/v/v/v).[4]

-

Flow Rate: A flow rate of approximately 0.5 mL/min is used to ensure adequate separation.[4]

-

Detection: Mass spectrometric (MS) detection is employed for its high sensitivity and specificity, confirming the identity of each separated peak by its mass-to-charge ratio.[8]

-

Validation: The method is validated according to ICH guidelines for specificity, linearity, precision, and limit of detection (LOD) and quantitation (LOQ).[4]

Key Findings: Preclinical and clinical studies utilizing such methods have confirmed the in vivo stereochemical integrity of Aprepitant. Analysis of plasma samples from subjects administered the drug showed that only the parent (R,R,R) isomer was detectable, with no evidence of in vivo inversion at any of the three chiral centers.[8]

Part 2: Mechanism of Action and Receptor Pharmacology

Core Concept: Selective NK-1 Receptor Blockade

This compound's therapeutic effect stems from its function as a selective, high-affinity antagonist of the human Substance P/NK-1 receptor.[3][9] It has little to no affinity for other receptors involved in the emesis pathways, such as serotonin (5-HT3), dopamine, and corticosteroid receptors, which is a cornerstone of its favorable side-effect profile compared to less selective agents.[3][9]

Substance P / NK-1 Receptor Signaling Pathway

Substance P, the endogenous ligand for the NK-1 receptor, is released in the brainstem in response to emetogenic stimuli. Its binding to the NK-1 receptor on neurons in the nucleus tractus solitarius and the area postrema initiates a signaling cascade that culminates in the vomiting reflex.[2][10] this compound competitively blocks this binding event.

Caption: Standard experimental workflow for evaluating antiemetic efficacy in the ferret model.

Protocol: Cisplatin-Induced Emesis Model in Ferrets

-

Objective: To determine the dose-dependent efficacy of this compound in preventing acute and delayed emesis induced by high-dose cisplatin.

-

Methodology:

-

Animals: Male ferrets are individually housed and acclimated for at least one week before the study.

-

Group Assignment: Animals are randomly assigned to treatment groups (e.g., Vehicle control, this compound at 0.1, 0.3, 1.0 mg/kg).

-

Drug Administration: On Day 1, animals are pre-treated via oral gavage with the assigned compound or vehicle, typically 1-2 hours before the cisplatin challenge.

-

Emetogen Challenge: A highly emetogenic dose of cisplatin (e.g., 5 mg/kg) is administered via intraperitoneal (i.p.) injection.

-

Observation: The animals are observed continuously for a period of 72 hours. All instances of retching (rhythmic abdominal contractions without expulsion of gastric contents) and vomiting are recorded by trained observers, often aided by video recording for verification.

-

Data Collection: The primary endpoints are the total number of retches and vomits during the acute phase (0-24h) and the delayed phase (24-72h). The latency to the first emetic episode is also recorded.

-

Statistical Analysis: The mean number of emetic episodes in each drug-treated group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Key Findings: In preclinical ferret models, this compound demonstrated potent, dose-dependent inhibition of both acute and delayed emesis induced by cisplatin. [11]This was a critical finding, as delayed emesis was poorly controlled by the then-standard-of-care 5-HT3 antagonists. Positron Emission Tomography (PET) studies in animals and humans later confirmed that this compound crosses the blood-brain barrier to occupy NK-1 receptors in the brain, validating its central mechanism of action. [1][11]

Part 4: Pharmacokinetics (ADME)

Objective

The goal of preclinical pharmacokinetic (PK) studies is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate. This information is vital for selecting a safe and effective dosing regimen for first-in-human studies and for identifying potential liabilities, such as drug-drug interactions.

Key Studies and Methodologies

-

Absorption & Bioavailability: The oral bioavailability of this compound was determined by comparing plasma concentrations after oral administration to those after intravenous administration of a water-soluble prodrug. [11][12]Studies in healthy volunteers later confirmed its oral bioavailability to be approximately 60-65%. [1][13]* Distribution: this compound is highly bound to plasma proteins (>95%) and has a large volume of distribution of about 70 L, indicating extensive distribution into tissues. [1][14]Its ability to cross the blood-brain barrier and occupy brain NK-1 receptors was a key finding, confirmed directly by PET imaging studies. [15]* Metabolism: In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes were conducted to identify the metabolic pathways. These studies established that this compound is extensively metabolized, primarily by the CYP3A4 enzyme system, with minor contributions from CYP1A2 and CYP2C19. [1][3][14]It was also identified as a moderate inhibitor of CYP3A4, a critical finding for predicting potential drug-drug interactions in the clinic. [1][9]* Excretion: Following administration of a radiolabeled version of the prodrug, metabolites were found to be excreted in both urine and feces. [1][14] Pharmacokinetic Data Summary Table

| Parameter | Value | Significance |

| Oral Bioavailability | ~60-65% [1] | Sufficient for effective oral dosing. |

| Time to Peak (Tmax) | ~4 hours [12] | Guides dosing time relative to chemotherapy. |

| Half-life (t½) | 9-13 hours [1] | Supports a once-daily dosing regimen. |

| Volume of Distribution (Vd) | ~70 L [13][14] | Indicates good tissue penetration, including the CNS. |

| Plasma Protein Binding | >95% [14] | High binding, typical for many drugs. |

| Primary Metabolizing Enzyme | CYP3A4 [1][14] | High potential for drug-drug interactions. |

Part 5: Preclinical Safety and Toxicology

Regulatory Context and GLP Compliance

Before a drug can be tested in humans, its safety must be rigorously evaluated in preclinical toxicology and safety pharmacology studies. These studies must be conducted in compliance with Good Laboratory Practices (GLP) as defined by regulatory agencies like the U.S. FDA (21 CFR Part 58). GLP ensures the quality, integrity, and reliability of nonclinical safety data. [16] Standard Toxicology Battery

The preclinical safety evaluation for this compound included a standard battery of tests designed to identify potential toxicities and establish a safe starting dose for clinical trials. [16][17]

-

Acute and Repeated-Dose Toxicity: Studies were conducted in at least two species (one rodent, e.g., rat, and one non-rodent, e.g., dog) to identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL). [16][18]The duration of these studies is based on the intended duration of clinical use. [18]* Safety Pharmacology: This core battery of tests assesses the effects of the drug on vital organ systems, including the cardiovascular system (e.g., hERG channel assay, telemetry in conscious animals), central nervous system (e.g., functional observational battery), and respiratory system.

-

Genotoxicity: A series of in vitro (e.g., Ames test, chromosomal aberration) and in vivo (e.g., micronucleus test) assays were performed to assess the potential for the drug to cause genetic damage.

-

Reproductive and Developmental Toxicology: These studies evaluate the potential effects on fertility and embryonic-fetal development.

Key Safety Findings: The preclinical toxicology program for this compound established a safety profile that supported its progression into clinical development. A key finding from the metabolism studies was its interaction with the CYP3A4 enzyme system. As a moderate inhibitor of CYP3A4, this compound can increase the plasma concentrations of other drugs that are metabolized by this enzyme (e.g., some chemotherapeutic agents, corticosteroids like dexamethasone). [9][19]This interaction was well-characterized preclinically, allowing for proactive management and dose adjustments in the subsequent clinical trials. [19]

Conclusion

The comprehensive preclinical evaluation of this compound successfully established a robust foundation for its clinical development. Through stereoselective synthesis and rigorous analytical chemistry, the correct, highly potent isomer was consistently produced. In vitro pharmacological studies defined its mechanism as a high-affinity, selective antagonist of the NK-1 receptor. This mechanism was validated in vivo in the ferret model, which demonstrated potent efficacy against both acute and delayed chemotherapy-induced emesis. A thorough characterization of its ADME properties, including its metabolism via CYP3A4, informed rational dose selection and predicted key drug-drug interactions. Together with a clean profile in GLP-compliant toxicology studies, this body of preclinical work paved the way for this compound to become a cornerstone of antiemetic therapy for patients undergoing chemotherapy and surgery.

References

- This compound | 1148113-53-4. Benchchem.

- Screening of anti emetics drug | PPTX. Slideshare.

- preclinical screening method of antiemetic drugs.pptx. Slideshare.

- Preclinical Studies in Drug Development. PPD.

- Models and Assays for Evaluating Anti-Emetic Potential as well as. NDI Neuroscience.

- Aprepitant.

- Step 2: Preclinical Research. FDA.

- Screening of anti-emetic drugs | PPTX. Slideshare.

- In vivo assessment of antiemetic drugs and mechanism of lycorine-induced nausea and emesis. PubMed.

- Preclinical Regulatory Requirements. Social Science Research Institute.

- Pharmacokinetics of Aprepitant After Single and Multiple Oral Doses in Healthy Volunteers.

- Preclinical research strategies for drug development. AMSbiopharma.

- Aprepitant. Wikipedia.

- Efficient synthesis of NK(1)

- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.

- Aprepitant | C23H21F7N4O3 | CID 135413536. PubChem, NIH.

- Aprepitant: Package Insert / Prescribing Inform

- Antiemetic Neurokinin-1 Receptor Blockers.

- The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. MDPI.

- Aprepitant: Uses and Mechanism of Action. DFW Anesthesia Professionals.

- What is the mechanism of Aprepitant?.

- Chapter 10 Synthesis of aprepitant.

- Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central.

- Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection. PubMed.

- Efficient synthesis of NK>1> receptor antagonist aprepitant using a crystallization-induced diastereoselective transform

- The pharmacology of Aprepitant. ChemicalBook.

- The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R)

- Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma P

- In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant | Request PDF.

- Pharmacology of Aprepitant (Emend, Apreon) ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube.

- Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety. PubMed Central.

- Aprepitant: Mechanism of action, Side effects and Pharmacokinetics. ChemicalBook.

- Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection.

- Aprepitant. LiverTox - NCBI Bookshelf, NIH.

- PHARMACOKINETICS OF APREPITANT, DEXAMETHASONE AND THEIR INTERACTION IN PATIENTS WITH CHEMOTHERAPY INDUCED NAUSEA AND VOMITING. Onderzoek met mensen.

- (PDF) Aprepitant and Granisetron for the Prophylaxis of Radiotherapy-Induced Nausea and Vomiting after Moderately Emetogenic Radiotherapy for Bone Metastases: A Prospective Pilot Study.

- A Phase II, Randomized Study of Aprepitant in the Prevention of Chemotherapy-Induced Nausea and Vomiting Associated With Moderately Emetogenic Chemotherapies in Colorectal Cancer P

- Aprepitant does not alter prednisolone pharmacokinetics in patients tre

- 21549 Aprepitant Clinpharm PREA. FDA.

Sources

- 1. Aprepitant - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 3. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. collaborate.princeton.edu [collaborate.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The pharmacology of Aprepitant_Chemicalbook [chemicalbook.com]

- 12. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 17. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 18. fda.gov [fda.gov]

- 19. Redirecting to https://onderzoekmetmensen.nl/en/trial/52052 [onderzoekmetmensen.nl]

(R,R,R)-Aprepitant in Substance P Inhibition: A Technical Guide to Mechanism and Application

This guide provides an in-depth technical examination of Aprepitant, a first-in-class neurokinin-1 (NK1) receptor antagonist. We will dissect its stereospecific mechanism of action, the underlying biology of the substance P/NK1 receptor system it targets, and the experimental methodologies used to validate its function. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in pharmacology and therapeutic innovation.

The Substance P and Neurokinin-1 Receptor Axis

The biological activity of Aprepitant is rooted in its potent and selective inhibition of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP).

Substance P (SP)

Substance P is an 11-amino acid neuropeptide belonging to the tachykinin family, encoded by the TAC1 gene.[1][2] It is widely expressed in both the central and peripheral nervous systems and is a key mediator in the transmission of pain signals, inflammatory responses, and the emetic (vomiting) reflex.[1][3] High concentrations of SP are found in the brainstem nuclei that constitute the "vomiting center," specifically the area postrema and the nucleus tractus solitarius.[4] When released in response to stimuli such as cytotoxic chemotherapy agents, SP activates its primary receptor, NK1, to initiate the signaling cascade that leads to emesis.[5][6][7]

The Neurokinin-1 (NK1) Receptor

The NK1 receptor (NK1R) is a G protein-coupled receptor (GPCR) that exhibits the highest affinity for Substance P.[8][9] Upon binding SP, the NK1R couples primarily through Gαq/11 proteins.[10] This activation initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC), leading to a range of cellular responses that culminate in neuronal excitation and the emetic reflex.[3][11]

The Molecular Profile of Aprepitant

Aprepitant (brand name Emend®) is a non-peptide, selective NK1 receptor antagonist.[5] Its development marked a significant advancement in antiemetic therapy, providing a mechanism distinct from the widely used 5-HT3 receptor antagonists.[13]

Stereochemistry: The Key to Activity

Aprepitant's structure contains three chiral centers, meaning it can exist as eight distinct stereoisomers.[14][15] The therapeutic activity is exclusively associated with the specific stereoisomer: 5-([(2R,3S)-2-((R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy)-3-(4-fluorophenyl)morpholino]methyl)-1H-1,2,4-triazol-3(2H)-one .[5][14] This precise three-dimensional arrangement is fundamental for high-affinity, selective binding to the NK1 receptor.[14] Studies have confirmed that following oral administration, Aprepitant maintains its stereochemical integrity in vivo, with no detectable conversion to its epimers or enantiomer.[14][15] This underscores the critical importance of stereospecific synthesis and analysis in its development.

Mechanism of Action: Competitive Antagonism

Aprepitant functions as a potent and selective competitive antagonist of the human NK1 receptor.[16][17] It readily crosses the blood-brain barrier to bind to NK1 receptors within the central nervous system.[5][18] By occupying the receptor's binding site, Aprepitant physically prevents Substance P from activating its target. This blockade of SP signaling in the brain's emetic centers is the primary mechanism behind its powerful antiemetic effect, effectively inhibiting both the acute and delayed phases of chemotherapy-induced nausea and vomiting (CINV).[5][13][19]

Caption: Workflow for a cell-based functional assay to measure Aprepitant's inhibitory activity.

Methodology:

-

Cell Culture: Plate human NK1 receptor-expressing cells into black-walled, clear-bottom 96-well microplates and culture overnight.

-

Dye Loading: Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate for 45-60 minutes at 37°C.

-

Compound Addition: Wash the cells to remove excess dye. Add serial dilutions of Aprepitant to the wells and pre-incubate for 15-30 minutes.

-